Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C22H21Cl2N3O5 This compound is known for its unique structure, which includes a dichlorophenoxy group, a butanoyl hydrazono group, and an oxoindolinyl acetate group
Preparation Methods
The synthesis of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to form the hydrazono derivative. The final step involves the reaction of this intermediate with ethyl oxoindolin-1-yl acetate under specific conditions to yield the desired compound .
Chemical Reactions Analysis
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth in cancer research .
Comparison with Similar Compounds
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenoxy)acetate: This compound has a similar dichlorophenoxy group but lacks the butanoyl hydrazono and oxoindolinyl acetate groups.
Butoxyethyl (2,4-dichlorophenoxy)acetate: This compound also contains the dichlorophenoxy group but has a butoxyethyl ester instead of the ethyl oxoindolin-1-yl acetate group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Properties
CAS No. |
624725-33-3 |
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Molecular Formula |
C22H21Cl2N3O5 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
ethyl 2-[3-[4-(2,4-dichlorophenoxy)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C22H21Cl2N3O5/c1-2-31-20(29)13-27-17-7-4-3-6-15(17)21(22(27)30)26-25-19(28)8-5-11-32-18-10-9-14(23)12-16(18)24/h3-4,6-7,9-10,12,30H,2,5,8,11,13H2,1H3 |
InChI Key |
ZJAVYDBVEUTCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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